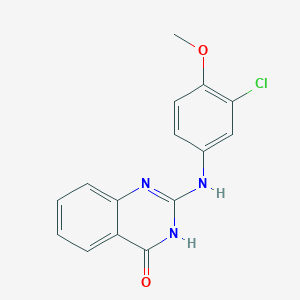

2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one

Description

Properties

IUPAC Name |

2-(3-chloro-4-methoxyanilino)-3H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O2/c1-21-13-7-6-9(8-11(13)16)17-15-18-12-5-3-2-4-10(12)14(20)19-15/h2-8H,1H3,(H2,17,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOUVLRQEUYKSPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=NC3=CC=CC=C3C(=O)N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one typically involves the reaction of 3-chloro-4-methoxyaniline with anthranilic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinazoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., dimethylformamide, DMF) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinazoline N-oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Antitumor Activity

Quinazolinone derivatives, including 2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one, have been investigated for their potential as anticancer agents. Preliminary studies suggest that this compound may inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have demonstrated significant antitumor activity through mechanisms such as:

- Inhibition of Cell Cycle Progression : By interfering with key regulatory proteins involved in the cell cycle.

- Induction of Apoptosis : Triggering programmed cell death pathways in tumor cells.

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Quinazolinones are known for their ability to combat various bacterial and fungal infections. The specific structural features of this compound may enhance its efficacy against resistant strains of pathogens by:

- Disrupting Bacterial Cell Wall Synthesis : Similar quinazolinones have been shown to inhibit enzymes critical for cell wall integrity.

- Interfering with Metabolic Pathways : Targeting essential metabolic processes in microbial cells.

Anti-inflammatory Effects

Research indicates that quinazolinones can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases. The mechanisms may include:

- Inhibition of Pro-inflammatory Cytokines : Reducing the production of cytokines that mediate inflammation.

- Modulation of Immune Responses : Altering immune cell activation and recruitment to sites of inflammation.

Mechanistic Insights

Molecular docking studies have been employed to understand the binding interactions of this compound with various biological targets. These studies suggest that the compound could interact effectively with enzymes such as monoamine oxidase B, which is crucial in neurotransmitter metabolism .

Case Studies

A variety of studies have documented the biological activities of related quinazolinones:

- Anticancer Studies : Research published in peer-reviewed journals has shown that certain quinazolinones can significantly reduce tumor size in animal models, supporting their potential use as chemotherapeutic agents.

- Antimicrobial Efficacy : Clinical trials have indicated that some derivatives exhibit potent activity against multi-drug resistant bacteria, suggesting a viable pathway for developing new antibiotics.

- Inflammation Models : Experimental data from animal models indicate that these compounds can reduce markers of inflammation, providing insights into their therapeutic potential for chronic inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Microwave Synthesis : Microwave-assisted methods (e.g., for 8-chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one) achieve higher yields (60%) compared to conventional methods (e.g., 78% for CQ), suggesting that the target compound could benefit from similar techniques .

- Substituent Effects : The target compound’s 3-chloro-4-methoxy group combines steric bulk and electronic modulation, differing from simpler substituents (e.g., 4-Cl in CQ or 4-Br in BQ). This may enhance solubility or target binding compared to halogen-only analogs .

Key Observations :

- Enzyme Inhibition: CQ and BQ exhibit potent α-glucosidase inhibition, with bromine (BQ) showing slightly higher activity than chlorine (CQ).

- Antimicrobial Activity : Bulky substituents (e.g., dichlorophenyl in Schiff base derivatives) correlate with broad-spectrum antimicrobial effects (MIC: 2–8 µg/mL). The target compound’s smaller substituents may reduce potency but improve pharmacokinetics .

- Anticancer Potential: Methoxy-substituted analogs (e.g., 3-(3-methoxyphenyl)-2-vinylquinazolin-4(3H)-one) show cytotoxicity (IC50: 8.3 µM), suggesting the target compound’s methoxy group could confer similar properties .

Physicochemical and Pharmacokinetic Properties

- Metabolic Stability: Electron-withdrawing chloro groups may slow oxidative metabolism, extending half-life compared to unsubstituted quinazolinones .

- CNS Penetration : The absence of bulky substituents (e.g., phenethyl in compound 3c ) may facilitate blood-brain barrier penetration, relevant for anticonvulsant applications .

Biological Activity

The compound 2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one , a derivative of quinazolinone, has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article reviews the biological activity of this compound, focusing on its cytotoxicity, mechanism of action, and structure-activity relationships (SARs) based on diverse research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Cytotoxicity

Research indicates that quinazolinone derivatives, including this compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that several quinazolinone derivatives showed cytotoxic effects against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. The compound exhibited IC50 values significantly lower than those of the positive control lapatinib, indicating its potential as an anti-cancer agent .

| Compound | Cell Line | IC50 (µM) | Comparison with Lapatinib |

|---|---|---|---|

| 2i | MCF-7 | 3.79 ± 0.96 | 2-fold more potent |

| 3i | A2780 | 0.14 ± 0.03 | 87-fold more potent |

| Lapatinib | MCF-7 | 5.9 ± 0.74 | - |

The mechanism by which these compounds exert their cytotoxic effects involves the inhibition of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. Molecular docking studies have suggested that certain derivatives act as ATP non-competitive type-II inhibitors against CDK2 and as ATP competitive type-I inhibitors against EGFR .

Structure-Activity Relationships (SAR)

The SAR studies have revealed that substitutions on the quinazolinone core significantly influence biological activity. For example:

- Fluorine Substitutions : Compounds containing 6,8-di-fluoro substitutions showed enhanced cytotoxicity.

- Methoxy Groups : The presence of a 4-methoxyphenyl group at the terminal position was associated with increased activity .

Case Studies

- Cytotoxicity Against MCF-7 and A2780 : A systematic evaluation of various quinazolinone derivatives highlighted the superior activity of compounds with specific substitutions on the phenyl ring. For instance, compound 3i demonstrated an IC50 value comparable to lapatinib, establishing its potential as a lead compound for further development .

- Inhibition of Tyrosine Kinases : Inhibitory assays against CDK2 revealed that compounds such as 2i and 3i exhibited IC50 values close to those of established inhibitors like imatinib, underscoring their therapeutic potential .

Q & A

Q. How can researchers optimize the synthesis of 2-((3-chloro-4-methoxyphenyl)amino)quinazolin-4(3H)-one to improve yields and reduce reaction time?

Microwave-assisted synthesis significantly enhances reaction efficiency compared to conventional heating. For example, microwave irradiation reduced reaction times by 60–70% and improved yields by 15–20% in analogous quinazolinone syntheses (e.g., 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one) . Key parameters include irradiation power (300–500 W), solvent polarity (e.g., DMF or ethanol), and catalyst selection (e.g., pyridine for cyclization).

Q. What spectroscopic techniques are critical for characterizing quinazolin-4(3H)-one derivatives, and how should data interpretation be approached?

Essential techniques include:

- NMR : Confirm substitution patterns via H and C NMR (e.g., aromatic protons at δ 6.8–8.2 ppm, carbonyl signals at δ 160–170 ppm).

- IR : Identify lactam C=O stretches (~1650–1680 cm) and N–H bends (~3300 cm) .

- Mass spectrometry : Validate molecular ion peaks and fragmentation pathways (e.g., loss of Cl or methoxy groups). Cross-reference with computational models (DFT) to resolve ambiguities .

Q. How can researchers design initial biological screening assays for this compound?

Prioritize assays aligned with quinazolinone bioactivity:

- Anticancer : MTT assays against cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Anti-inflammatory : COX-2 inhibition via ELISA or fluorometric kits.

- Antimicrobial : Broth microdilution (MIC determination) against Gram-positive/negative bacteria . Include positive controls (e.g., doxorubicin for anticancer, ibuprofen for anti-inflammatory).

Advanced Research Questions

Q. How can conflicting data on quinazolinone bioactivity be resolved?

Contradictions often arise from assay variability or structural nuances. Strategies include:

- Dose-response validation : Replicate studies across multiple concentrations.

- Structural analogs : Compare bioactivity of derivatives (e.g., 3-methyl vs. 3-phenyl substitutions) to identify critical substituents .

- Mechanistic studies : Use kinase profiling or transcriptomics to confirm target engagement (e.g., NF-κB or AP-1 pathways) .

Q. What reaction mechanisms explain the cyclization of intermediates during quinazolinone synthesis?

Cyclization typically involves nucleophilic attack on a carbonyl group. For example:

- Hydrazine-mediated cyclization : Hydrazine attacks the lactone carbonyl of 2-(2-chlorophenyl)-4H-benzo[d][1,3]oxazin-4-one, forming an open-chain intermediate that undergoes intramolecular cyclization with pyridine catalysis .

- Microwave acceleration : Dielectric heating lowers activation energy, favoring ring closure via transition-state stabilization .

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

Key SAR insights include:

- Substituent position : 3-Chloro-4-methoxy groups enhance lipophilicity and target binding (e.g., kinase pockets).

- Quinazolinone core modifications : 2-Thioxo derivatives (e.g., 3-(4-chloro-phenyl)-2-thio-quinazolin-4-one) improve antibacterial activity but reduce solubility .

- Hybrid scaffolds : Conjugation with morpholine or thiophene (e.g., Scheme 12 in ) amplifies anti-inflammatory and anticancer effects.

Methodological Tables

Q. Table 1. Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 6–8 hours | 1–2 hours |

| Yield (%) | 65–75 | 80–90 |

| Energy Efficiency | Low | High |

| Key Catalyst | Pyridine | None or minimal |

| Reference |

Q. Table 2. Bioactivity Data for Analogous Quinazolinones

Critical Considerations for Researchers

- Retrosynthetic analysis : Use anthranilic acid, substituted amines, and acyl chlorides as core building blocks (Figure 1 in ).

- Toxicity profiling : Address safety via Ames test (mutagenicity) and acute toxicity studies in rodents .

- Computational modeling : Employ molecular docking (AutoDock Vina) to predict binding modes to targets like EGFR or tubulin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.